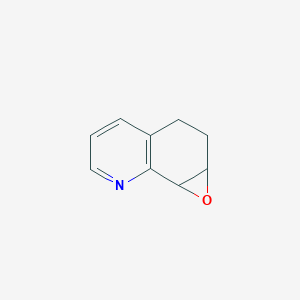
7,8-Epoxy-5,6,7,8-tetrahydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,8-Epoxy-5,6,7,8-tetrahydroquinoline (ETHQ) is a heterocyclic compound that has been the subject of extensive scientific research due to its potential applications in various fields. This compound is known for its unique structure and has been found to exhibit a range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline is not fully understood, but it is believed to act as a DNA intercalator, binding to the DNA molecule and causing structural changes that can lead to cell death. It has also been suggested that 7,8-Epoxy-5,6,7,8-tetrahydroquinoline may inhibit the activity of enzymes involved in DNA replication and repair.
Effets Biochimiques Et Physiologiques
7,8-Epoxy-5,6,7,8-tetrahydroquinoline has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that it can induce apoptosis (programmed cell death) in cancer cells, suggesting its potential as an anticancer agent. In addition, 7,8-Epoxy-5,6,7,8-tetrahydroquinoline has been found to have antioxidant properties, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 7,8-Epoxy-5,6,7,8-tetrahydroquinoline in lab experiments is its relatively simple synthesis method, which allows for the production of high yields of the compound with good purity. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo.
Orientations Futures
There are several future directions for research on 7,8-Epoxy-5,6,7,8-tetrahydroquinoline. One area of interest is its potential as a fluorescent probe for the detection of metal ions, which could have applications in environmental monitoring and medical diagnostics. Another area of interest is its potential as an anticancer agent, which could lead to the development of new cancer treatments. Finally, further research is needed to fully understand the mechanism of action of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline, which could lead to the development of more effective drugs based on this compound.
Méthodes De Synthèse
The synthesis of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline involves the condensation of 2-aminobenzaldehyde with cyclohexanone in the presence of acetic acid and sulfuric acid. The resulting product is then oxidized using hydrogen peroxide to form the desired compound. This method has been used successfully to produce high yields of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline with good purity.
Applications De Recherche Scientifique
7,8-Epoxy-5,6,7,8-tetrahydroquinoline has been the subject of extensive scientific research due to its potential applications in various fields. In the field of organic chemistry, it has been used as a building block for the synthesis of other compounds. In the field of medicinal chemistry, it has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In addition, 7,8-Epoxy-5,6,7,8-tetrahydroquinoline has been studied for its potential as a fluorescent probe for the detection of metal ions.
Propriétés
Numéro CAS |
110288-10-3 |
|---|---|
Nom du produit |
7,8-Epoxy-5,6,7,8-tetrahydroquinoline |
Formule moléculaire |
C9H9NO |
Poids moléculaire |
147.17 g/mol |
Nom IUPAC |
1a,2,3,7b-tetrahydrooxireno[2,3-h]quinoline |
InChI |
InChI=1S/C9H9NO/c1-2-6-3-4-7-9(11-7)8(6)10-5-1/h1-2,5,7,9H,3-4H2 |
Clé InChI |
VJZIFWJDMWTWTE-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C3C1O3)N=CC=C2 |
SMILES canonique |
C1CC2=C(C3C1O3)N=CC=C2 |
Synonymes |
Oxireno[h]quinoline,1a,2,3,7b-tetrahydro-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



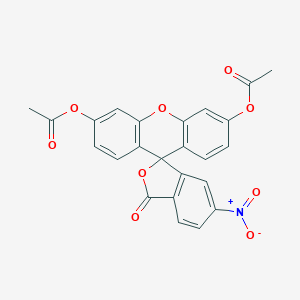
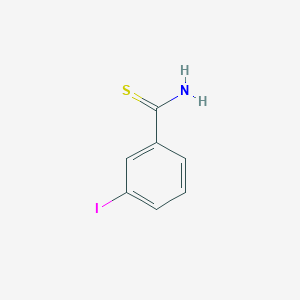
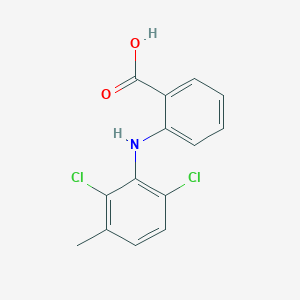
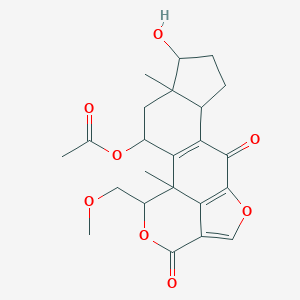
![5-Hydroxy-2-[2-methyl-3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid](/img/structure/B26596.png)
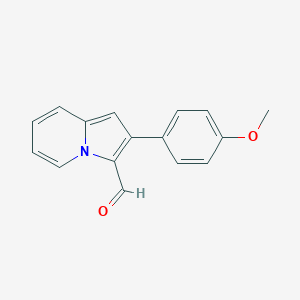
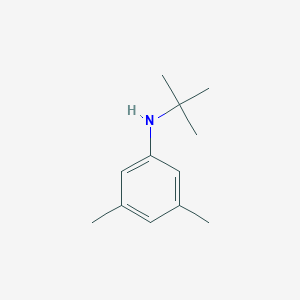
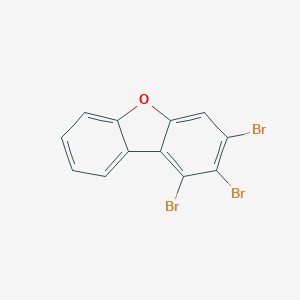
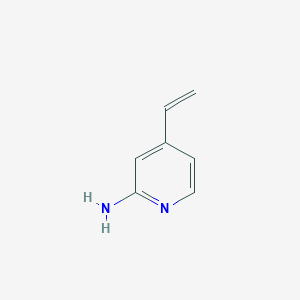
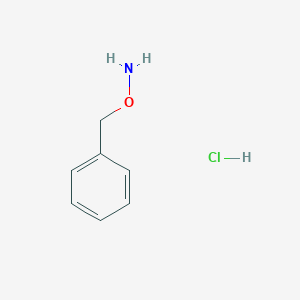
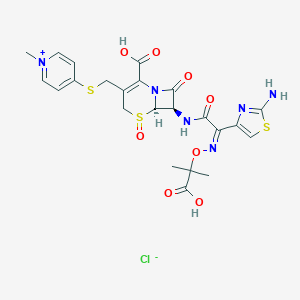
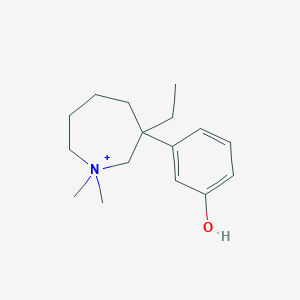
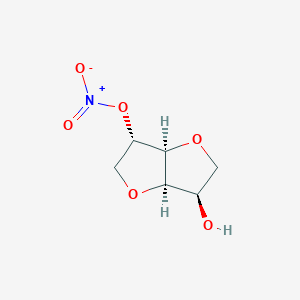
![5-(dithiolan-3-yl)-N-[3-[5-(dithiolan-3-yl)pentanoylamino]propyl]pentanamide](/img/structure/B26634.png)